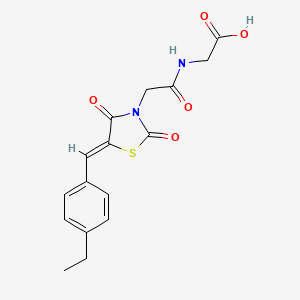

(Z)-2-(2-(5-(4-ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-(2-(5-(4-ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)acetic acid is a useful research compound. Its molecular formula is C16H16N2O5S and its molecular weight is 348.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-2-(2-(5-(4-ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)acetic acid is a compound belonging to the thiazolidine-2,4-dione (TZD) class, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant studies and data.

Synthesis

The synthesis of this compound typically involves the condensation of thiazolidine-2,4-dione derivatives with various acetamides. The general synthetic route includes:

- Formation of Thiazolidine Derivative : Thiazolidine-2,4-dione is reacted with 4-ethylbenzaldehyde to form the corresponding benzylidene derivative.

- Acetamido Group Introduction : The benzylidene derivative is then reacted with acetic anhydride or acetic acid in the presence of a catalyst to introduce the acetamido group.

This synthetic pathway has been documented in various studies, emphasizing the importance of reaction conditions and purification methods to obtain high yields of the desired compound .

Antidiabetic Effects

Thiazolidinediones are primarily known for their role as insulin sensitizers in the treatment of type 2 diabetes. They function as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which regulates glucose and lipid metabolism. Studies have shown that compounds similar to this compound exhibit significant antihyperglycemic activity by lowering plasma glucose levels and improving insulin sensitivity .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of TZD derivatives. For instance, compounds related to this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through standard assays, revealing potent antibacterial activity comparable to established antibiotics like ciprofloxacin .

Anti-inflammatory Properties

Thiazolidinediones are also recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. This mechanism is particularly relevant in metabolic disorders where inflammation plays a critical role .

Case Study 1: Antidiabetic Evaluation

A study evaluated the antidiabetic potential of a series of TZD derivatives, including those structurally similar to this compound. In vivo experiments demonstrated significant reductions in blood glucose levels in diabetic rodent models after administration of these compounds over a period of four weeks .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, several TZD derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values lower than those of commonly used antibiotics, suggesting their potential as new antimicrobial agents .

Comparative Analysis of Biological Activities

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has highlighted the anticancer potential of thiazolidinone derivatives, including (Z)-2-(2-(5-(4-ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)acetic acid. A study investigated a series of thiazolidinone derivatives for their activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that the compound could be developed as a potential anticancer agent .

Inhibition of Enzymatic Activity

Thiazolidinone compounds have been evaluated for their ability to inhibit specific enzymes related to diseases such as diabetes and Alzheimer's. For instance, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. This suggests that this compound may also possess AChE inhibitory properties, making it a candidate for further investigation in neurodegenerative disease therapies .

Antimycotic Properties

Certain derivatives of thiazolidinones have been reported to exhibit antimycotic activity against pathogenic fungi. This opens up potential applications for this compound in treating fungal infections. The structural components of the compound may contribute to its efficacy against fungal pathogens, warranting further exploration in mycological studies .

Molecular Docking Studies

In silico studies have been conducted to evaluate the binding affinity and interaction of thiazolidinone derivatives with target proteins involved in disease pathways. Molecular docking studies suggest that this compound could interact favorably with targets associated with cancer and neurodegenerative diseases. These computational approaches provide insights into the mechanism of action and potential therapeutic pathways for the compound .

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions that yield the desired compound with high purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the quality of the synthesized product .

Summary Table of Applications

Análisis De Reacciones Químicas

1.1. Knoevenagel Condensation for 5-Benzylidene Formation

The core thiazolidine-2,4-dione (TZD) scaffold undergoes condensation with 4-ethylbenzaldehyde to form the 5-(4-ethylbenzylidene) intermediate. This reaction typically employs:

-

Glacial acetic acid solvent with sodium acetate as a base catalyst .

-

Reflux conditions (5–6 hours), yielding the (Z)-isomer as the major product due to thermodynamic stability .

-

Thiazolidine-2,4-dione (0.25 mol) + 4-ethylbenzaldehyde (0.25 mol) in glacial acetic acid (50 mL) with NaOAc (1.8 g).

-

Reflux for 5 h → precipitate forms upon cooling. Yield: 70–85%.

1.2. N-Alkylation for Acetamidoacetic Acid Side Chain

The 3-position of TZD is functionalized via alkylation:

-

Ethyl chloroacetate reacts with the TZD potassium salt (generated in situ using K₂CO₃/DMF) .

-

Subsequent hydrolysis of the ester group (HCl/AcOH or trifluoroacetic acid) yields the free carboxylic acid .

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | K₂CO₃, acetone, 16 h reflux | 68–85 |

| Ester hydrolysis | HCl/AcOH, 6 h reflux | 58–72 |

2.1. Hydrazide Formation

The ethyl ester intermediate reacts with hydrazine hydrate to form hydrazides, enabling further derivatization (e.g., Schiff base formation) :

-

Ethyl ester (0.01 mol) + hydrazine hydrate (10 mL) in ethanol → reflux for 7 h → hydrazide product (yield: 65–80%) .

2.2. Amide Coupling

The acetamido group is introduced via peptide coupling:

3.1. Antioxidant Activity

-

Fe²⁺ Chelation : Modest activity (IC₅₀: 120–150 μM) due to phenolic hydroxyl groups .

-

ROS Scavenging : EC₅₀ values comparable to ascorbic acid in DPPH assays .

3.2. Anti-Inflammatory Action

-

Inhibits NF-κB activation by suppressing IκB phosphorylation (IC₅₀: 18.3 μM) .

-

Reduces TNF-α and IL-1β expression in CCl₄-induced liver injury models .

| Parameter | MDA-Treated Group | Control Group |

|---|---|---|

| Serum ALT (U/L) | 45 ± 6 | 145 ± 12 |

| Hepatic GSH (nmol/mg) | 12.5 ± 1.2 | 6.8 ± 0.9 |

4.1. NMR Characterization

-

1H NMR (DMSO-d₆) : δ 7.71 (s, CH=C), δ 4.25 (s, CH₂ of dioxole), δ 12.63 (s, NH) .

-

13C NMR : C=O (TZD) at 172–175 ppm; benzylidene carbons at 120–130 ppm.

4.2. Molecular Docking

-

Binds PPARγ (ΔG: −9.8 kcal/mol) via hydrogen bonds with Ser289 and His449 .

-

HOMO-LUMO Gap : 3.3 eV, indicating high chemical reactivity .

Stability and Degradation

Propiedades

IUPAC Name |

2-[[2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-2-10-3-5-11(6-4-10)7-12-15(22)18(16(23)24-12)9-13(19)17-8-14(20)21/h3-7H,2,8-9H2,1H3,(H,17,19)(H,20,21)/b12-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJLWALAJASRGR-GHXNOFRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.